3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4/c1-11-18(29-15-6-4-3-5-14(15)28-11)19(27)21-10-17-24-23-16-9-13(7-8-26(16)17)20-22-12(2)25-30-20/h3-9,11,18H,10H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYGJLPYJAMIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide , identified by its CAS number 2034413-74-4 , is a complex organic molecule notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 379.4 g/mol . Its structure includes multiple heterocyclic rings which are often associated with various biological activities.
Anticancer Activity
Research has indicated that derivatives of triazoles and oxadiazoles possess significant anticancer properties. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines:
- In vitro studies demonstrated that related triazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example, one study reported an IC50 value of 0.83 ± 0.07 μM against A549 cells for a related compound .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of key kinases : Certain derivatives have been shown to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. The inhibition is often dose-dependent and can lead to apoptosis in cancer cells .
- Cell cycle arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy.
Other Biological Activities
Beyond anticancer properties, the compound may exhibit other pharmacological effects:
- Antimicrobial activity : Compounds with similar structures have been reported to possess antibacterial and antifungal properties. This is particularly relevant given the increasing resistance seen in various pathogens .
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Preliminary assays indicate that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
Anticancer Properties
Research has indicated that certain oxadiazole derivatives can inhibit cancer cell proliferation. Investigations into the mechanism of action reveal:
- Induction of apoptosis in cancer cells through various pathways, making these compounds candidates for further anticancer drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for enhancing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Triazole Ring : Variations in substituents can significantly alter potency and selectivity against specific pathogens or cancer cell lines.
- Linker Length and Composition : The nature of the linker between the oxadiazole and benzo[dioxine] affects the overall conformation and interaction with biological targets.
Case Studies
- Antitubercular Activity : A study demonstrated that compounds derived from oxadiazoles exhibited promising antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis, emphasizing their potential in treating resistant infections .
- In Vivo Studies : Animal model studies have shown that certain derivatives can reduce tumor size significantly compared to controls, suggesting effective bioavailability and therapeutic potential in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s triazolo[4,3-a]pyridine core is structurally analogous to imidazo[1,2-a]pyridine derivatives reported in and . Key differences lie in the substituents and fused heterocycles:
The oxadiazole group in the target compound is a notable feature, distinguishing it from nitro- or ester-substituted analogs. This moiety may enhance metabolic stability or binding affinity compared to other heterocycles like dithiazoles (e.g., in –10) .
Physicochemical Properties
Q & A
Q. What synthetic methodologies are commonly employed to construct the triazolopyridine-oxadiazole hybrid core of this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole-triazole precursor via cyclocondensation of 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl derivatives under reflux conditions (e.g., acetonitrile, 80°C) .
- Step 2 : Introduction of the 1,2,4-oxadiazole moiety via nucleophilic substitution or [3+2] cycloaddition using nitrile oxides .
- Step 3 : Carboxamide functionalization of the dihydrobenzo[d][1,4]dioxine fragment via coupling reactions (e.g., EDC/HOBt-mediated amidation) . Critical challenges include regioselectivity in triazole ring formation and purification of intermediates using column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
A combination of analytical methods is required:
- 1H/13C NMR : To verify proton environments (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons in the triazolopyridine core) .
- HRMS (ESI) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 5 ppm error) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- X-ray crystallography (if applicable): For unambiguous assignment of regiochemistry in the triazole ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in silico ADME predictions and experimental pharmacokinetic data for this compound?
Contradictions often arise from oversimplified computational models. A methodological approach includes:
- Validation with in vitro assays : Measure logP (shake-flask method) and solubility (HPLC-UV) to compare with SwissADME predictions .
- Adjusting computational parameters : Incorporate explicit solvent effects in molecular dynamics simulations to refine permeability predictions .
- Metabolic stability testing : Use liver microsomes to identify cytochrome P450 interactions that in silico tools may overlook .
Q. What strategies optimize biological selectivity against off-target enzymes (e.g., kinases vs. cyclooxygenases)?
Structure-activity relationship (SAR) studies are critical:
- Docking simulations : Prioritize enzymes like COX-2 (PDB: 3LN1) or tyrosine kinases (PDB: 1T46) to identify key binding residues. The oxadiazole ring may form hydrogen bonds with catalytic lysines .
- Substituent modulation : Replace the 3-methyl group on the oxadiazole with bulkier groups (e.g., cyclopropyl) to sterically hinder off-target binding .
- Enzymatic assays : Compare IC50 values against a panel of targets (e.g., COX-1/2, EGFR) to quantify selectivity .
Q. How can AI-driven tools enhance the design of analogs with improved metabolic stability?
Advanced workflows integrate:
- Generative chemistry models : Predict metabolically stable substituents (e.g., fluorinated groups) using reinforcement learning .
- Retrosynthetic planning : Platforms like Chemoton propose synthetic routes for novel analogs while avoiding labile functional groups .
- High-throughput virtual screening : Prioritize candidates with lower topological polar surface area (<75 Ų) to enhance blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across different assay platforms?
Contradictions may stem from assay conditions or compound stability:
- Control experiments : Test compound stability in assay buffers (e.g., pH 7.4 PBS) via LC-MS to detect degradation products .
- Dose-response curve normalization : Use reference standards (e.g., celecoxib for COX-2 assays) to calibrate inter-assay variability .
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays to rule out artifact signals .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
